molecular formula C14H17NO4S B2956078 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034310-41-1

5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2956078
CAS No.: 2034310-41-1
M. Wt: 295.35
InChI Key: AJVSDKKGWXFYQX-UHFFFAOYSA-N
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Description

5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves multiple steps. One common method starts with the Diels-Alder reaction of cyclopentadiene with dichlorovinylene carbonate, followed by hydrolysis to yield bicyclo[2.2.1]hept-5-ene-2,3-dione . This intermediate can then undergo further reactions to introduce the phenoxypropanoyl and thia-azabicyclo groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of photochemistry and specific catalysts, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, has been shown to improve yields significantly .

Chemical Reactions Analysis

Types of Reactions

5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Swern reagents, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The exact mechanism of action for 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which are currently under investigation in various research studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione apart is its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10(19-12-5-3-2-4-6-12)14(16)15-8-13-7-11(15)9-20(13,17)18/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVSDKKGWXFYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2(=O)=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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